molecular formula C13H17BrO B8379386 2-Bromo-1-(cyclopropylmethoxy)-4-isopropylbenzene

2-Bromo-1-(cyclopropylmethoxy)-4-isopropylbenzene

Cat. No.: B8379386
M. Wt: 269.18 g/mol
InChI Key: AIUUKIRNQLIGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(cyclopropylmethoxy)-4-isopropylbenzene is an organic compound with the molecular formula C13H17BrO. It is a derivative of benzene, featuring a bromine atom, a cyclopropylmethoxy group, and an isopropyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(cyclopropylmethoxy)-4-isopropylbenzene can be achieved through several synthetic routes. One common method involves the bromination of 1-cyclopropylmethoxy-4-(propan-2-yl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(cyclopropylmethoxy)-4-isopropylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of amines, ethers, or thioethers.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

2-Bromo-1-(cyclopropylmethoxy)-4-isopropylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(cyclopropylmethoxy)-4-isopropylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclopropylmethoxy and isopropyl groups can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(cyclopropylmethoxy)benzene
  • 2-Bromo-4-methyl-1-(propan-2-yl)benzene
  • 4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene

Uniqueness

2-Bromo-1-(cyclopropylmethoxy)-4-isopropylbenzene is unique due to the presence of both a cyclopropylmethoxy group and an isopropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

2-bromo-1-(cyclopropylmethoxy)-4-propan-2-ylbenzene

InChI

InChI=1S/C13H17BrO/c1-9(2)11-5-6-13(12(14)7-11)15-8-10-3-4-10/h5-7,9-10H,3-4,8H2,1-2H3

InChI Key

AIUUKIRNQLIGRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC2CC2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Starting from 2-bromo-4-isopropyl-phenol (example B.a6) and commercially available bromomethyl-cyclopropane the title compound is obtained as colorless solid after short path distillation at 2×10−3 mbar.
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